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Compound of Interest

Compound Name: Cyclopentylcyclohexane

Cat. No.: B158557

CAS Number: 1606-08-2[1][2]

This technical guide provides an in-depth overview of Cyclopentylcyclohexane, a saturated
hydrocarbon with applications in the synthesis of pharmaceuticals and other organic
compounds.[1] The document is intended for researchers, scientists, and professionals in the
field of drug development and chemical synthesis.

Chemical and Physical Properties

Cyclopentylcyclohexane is a colorless liquid with excellent stability and low toxicity.[1] Its key
properties are summarized in the tables below, providing a comprehensive dataset for
reference in experimental and theoretical work.
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Property Value Source

Molecular Formula Ci1H20 [1112]

Molecular Weight 152.28 g/mol [11[2][3]

IUPAC Name Cyclopentylcyclohexane [2][3]
Cyclohexylcyclopentane,

Synonyms Y yieyelop [11[2][3]
Cyclohexane, cyclopentyl-
INnChl=1S/C11H20/c1-2-6-

InChl 10(7-3-1)11-8-4-5-9-11/h10- [2][3]
11H,1-9H2
WVABZRMBCQFXBK-

InChliKey [21[3]
UHFFFAOYSA-N

SMILES C1Ccc(cerycaceceez [3]

Physical Properties

Property Value Unit Conditions Source

Boiling Point 215.1 °C at 760 mmHg [1]

Flash Point 66.9 °C [1]

Density 0.902 g/cms3 [1]

Refractive Index 1.489 [1]

Vapor Pressure 0.22 mmHg at 25°C [1]

LogP (Predicted) 5.37

(1]

Experimental Protocols

This section details the methodologies for the synthesis and analysis of

Cyclopentylcyclohexane.

Synthesis of Cyclopentylcyclohexane
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A plausible synthetic route to Cyclopentylcyclohexane involves the reaction of a cyclopentyl
Grignard reagent with cyclohexanone, followed by dehydration and hydrogenation.

Step 1: Grignard Reaction

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or
argon), place magnesium turnings (1.2 eq).

Initiation: Add a small crystal of iodine to the magnesium turnings.

Grignard Reagent Formation: Add a solution of bromocyclopentane (1.0 eq) in anhydrous
diethyl ether dropwise via the dropping funnel. The reaction is initiated when the color of
iodine disappears and the solution becomes cloudy. Maintain a gentle reflux by controlling
the rate of addition.

Addition of Cyclohexanone: After the formation of the Grignard reagent is complete, cool the
reaction mixture to 0 °C. Add a solution of cyclohexanone (1.0 eq) in anhydrous diethyl ether
dropwise, maintaining the temperature below 10 °C.

Quenching: After the addition is complete, stir the reaction mixture at room temperature for 1
hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium
chloride.

Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x
50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate,
and concentrate under reduced pressure to yield 1-cyclopentylcyclohexan-1-ol.

Step 2: Dehydration

o Reaction Setup: Place the crude 1-cyclopentylcyclohexan-1-ol in a round-bottom flask with a
catalytic amount of a strong acid (e.qg., sulfuric acid or p-toluenesulfonic acid).

« Distillation: Heat the mixture and distill off the alkene product (cyclopentylcyclohexene) as it
is formed.
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 Purification: Wash the distillate with a saturated sodium bicarbonate solution and then with
brine. Dry the organic layer over anhydrous calcium chloride and distill to obtain pure
cyclopentylcyclohexene.

Step 3: Hydrogenation

e Reaction Setup: In a hydrogenation apparatus, dissolve the cyclopentylcyclohexene in a
suitable solvent such as ethanol or ethyl acetate.

o Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

e Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir
vigorously until the uptake of hydrogen ceases.

o Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.
Evaporate the solvent under reduced pressure to yield Cyclopentylcyclohexane.

Analytical Methods

GC-MS is a primary technique for the identification and purity assessment of
Cyclopentylcyclohexane.

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.

e Column: A nonpolar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d.,
0.25 um film thickness), is suitable for separating hydrocarbons.

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.
e Inlet Temperature: 250 °C.

« Injection Mode: Split injection with a split ratio of 50:1.

* Injection Volume: 1 pL.

e Oven Temperature Program:

o Initial temperature: 50 °C, hold for 2 minutes.
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o Ramp: 10 °C/min to 250 °C.

o Hold at 250 °C for 5 minutes.

e Mass Spectrometer Parameters:
o lonization Mode: Electron lonization (EIl) at 70 eV.
o Mass Range: m/z 40-300.
o lon Source Temperature: 230 °C.
o Transfer Line Temperature: 280 °C.
1H and 13C NMR spectroscopy are used to confirm the structure of Cyclopentylcyclohexane.

o Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of
deuterated chloroform (CDCIs) in an NMR tube.

e 1H NMR: The spectrum is expected to show complex multiplets in the aliphatic region
(approximately 0.8-1.9 ppm) corresponding to the cyclopentyl and cyclohexyl protons.

e 13C NMR: The spectrum will show distinct signals for the different carbon environments in the
cyclopentyl and cyclohexyl rings.

FTIR spectroscopy can be used to identify the functional groups present in the molecule. For
Cyclopentylcyclohexane, the spectrum will be characterized by:

e C-H stretching vibrations: Strong absorptions in the range of 2850-2960 cm™1.

e C-H bending vibrations: Absorptions in the range of 1445-1470 cm~1.

Signaling Pathways and Biological Activity

As a simple, saturated hydrocarbon, Cyclopentylcyclohexane is not known to be involved in
specific biological signaling pathways. Its primary relevance in the context of drug development
is as a non-polar solvent or as a structural fragment in the synthesis of more complex,
biologically active molecules.
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Visualizations
Synthesis Workflow

The following diagram illustrates the synthetic pathway to Cyclopentylcyclohexane.

Mg, Diethyl Ether T 1-Cyclopentylcyclohexan-1-ol |—>| Dehydration (H+) |—>| Cyclopentylcyclohexene |—>| Hydrogenation (H2, Pd/C) Cyclopentylcyclohexane

Click to download full resolution via product page

Caption: Synthetic pathway for Cyclopentylcyclohexane.

Analytical Workflow

This diagram outlines the typical analytical workflow for the characterization of synthesized

Cyclopentylcyclohexane.
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Caption: Analytical workflow for Cyclopentylcyclohexane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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